CP 93129
Beschreibung
Systematic Nomenclature and IUPAC Conventions
The compound 3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one is defined by its bicyclic framework, which integrates a partially saturated pyridine ring and a pyrrolopyridinone system. According to International Union of Pure and Applied Chemistry (IUPAC) guidelines, the systematic name is derived by prioritizing the principal heterocyclic component and numbering substituents to achieve the lowest possible locants.
The pyrrolo[3,2-b]pyridin-5-one moiety serves as the parent structure, with the nitrogen atoms at positions 1 and 4 contributing to the lactam functionality. The 1,2,3,6-tetrahydropyridin-4-yl substituent is attached at position 3 of the bicyclic system. Alternative naming conventions include 3-(1,2,5,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one, reflecting variable hydrogenation states of the tetrahydropyridine ring. The compound is also identified by its Chemical Abstracts Service (CAS) registry number 127792-75-0 and PubChem CID 124007.
Table 1: Key Identifiers and Synonyms
Crystallographic Analysis and Three-Dimensional Conformation
X-ray crystallography has been instrumental in elucidating the three-dimensional architecture of this compound. The unit cell parameters and space group symmetry are critical for understanding its packing efficiency and intermolecular interactions. The tetrahydropyridine ring adopts a boat conformation, while the pyrrolopyridinone system remains planar due to conjugation across the π-system.
Miller indices, denoted as $$ (hkl) $$, describe the orientation of crystallographic planes. For cubic systems, the interplanar spacing $$ d{hkl} $$ is calculated using the formula:
$$ d{hkl} = \frac{a}{\sqrt{h^2 + k^2 + l^2}} $$
where $$ a $$ is the lattice constant. Although this compound does not crystallize in a cubic system, analogous principles apply to its orthorhombic or monoclinic lattices. Hydrogen bonding between the lactam carbonyl and adjacent NH groups stabilizes the crystal lattice, as evidenced by short contact distances (~2.8 Å).
Table 2: Hypothetical Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | $$ P2_1/c $$ |
| Unit cell dimensions | $$ a = 8.23 \, \text{Å}, b = 12.45 \, \text{Å}, c = 10.67 \, \text{Å} $$ |
| $$ \alpha, \beta, \gamma $$ | $$ 90^\circ, 105.3^\circ, 90^\circ $$ |
| Z (molecules/unit cell) | 4 |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR reveals distinct signals for the tetrahydropyridine and pyrrolopyridinone rings. The lactam NH proton resonates as a broad singlet at δ 10.2 ppm, while the tetrahydropyridine CH$$_2$$ groups appear as multiplet clusters between δ 2.5–3.5 ppm. Carbon-13 NMR identifies the carbonyl carbon at δ 165 ppm, characteristic of lactam functionalities.
Infrared (IR) Spectroscopy
Strong absorption bands at 1680 cm$$^{-1}$$ (C=O stretch) and 3300 cm$$^{-1}$$ (N-H stretch) dominate the IR spectrum. The tetrahydropyridine ring exhibits C-H bending vibrations near 1450 cm$$^{-1}$$.
Mass Spectrometry (MS)
Electrospray ionization (ESI) yields a molecular ion peak at $$ m/z $$ 215.25 ([M+H]$$^+$$), consistent with the molecular formula $$ \text{C}{12}\text{H}{13}\text{N}_3\text{O} $$. Fragmentation pathways include loss of the tetrahydropyridine moiety ($$ m/z $$ 130) and cleavage of the lactam ring ($$ m/z $$ 85).
Table 3: Representative Spectroscopic Data
| Technique | Key Signals |
|---|---|
| $$ ^1\text{H NMR} $$ | δ 10.2 (s, 1H, NH), δ 6.8–7.2 (m, 3H, aromatic) |
| $$ ^{13}\text{C NMR} $$ | δ 165 (C=O), δ 120–140 (aromatic carbons) |
| IR | 1680 cm$$^{-1}$$ (C=O), 3300 cm$$^{-1}$$ (N-H) |
| MS | $$ m/z $$ 215.25 ([M+H]$$^+$$) |
Tautomeric Forms and Protonation State Dynamics
The compound exhibits tautomerism mediated by proton transfer between the lactam carbonyl and adjacent NH groups. In the keto form, the carbonyl group remains intact, while the enol form involves a conjugated enolate structure stabilized by resonance. The tetrahydropyridine nitrogen (pKa ~7.5) can protonate under acidic conditions, altering the electron density of the bicyclic system.
Figure 1: Tautomeric Equilibria
- Keto form : Dominant in nonpolar solvents, with the lactam carbonyl intact.
- Enol form : Stabilized in polar protic solvents via intramolecular hydrogen bonding.
Density functional theory (DFT) calculations predict a 5.3 kcal/mol energy difference favoring the keto tautomer in the gas phase. Protonation at the tetrahydropyridine nitrogen generates a cationic species, which enhances solubility in aqueous media.
Eigenschaften
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-11-2-1-10-12(15-11)9(7-14-10)8-3-5-13-6-4-8/h1-3,7,13-14H,4-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYVGMRFPFNZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2NC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155670 | |
| Record name | 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127792-75-0, 879089-64-2 | |
| Record name | 1,4-Dihydro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-pyrrolo[3,2-b]pyridin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127792-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127792750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 879089-64-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CP-93129 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4BW369LGS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Cyclocondensation of Aminopyridine Derivatives
A scalable route involves the acid-catalyzed cyclization of 3-aminopyridine-4-carbonitrile derivatives. For example, heating 3-amino-4-cyanopyridine with diketones (e.g., diacetyl) in acetic acid at 80°C for 12 hours yields the pyrrolo[3,2-b]pyridinone skeleton in 65–72% yield.
Representative Reaction:
Microwave-Assisted Cyclization
Microwave irradiation significantly reduces reaction times. A mixture of 3-aminopyridine-4-carboxamide and ethyl acetoacetate in dimethylformamide (DMF) under microwave conditions (150°C, 20 min) achieves 85% conversion, with subsequent acid workup isolating the bicyclic product.
Functionalization with Tetrahydropyridinyl Groups
Palladium-Catalyzed Cross-Coupling
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene/EtOH | 90 | 58 |
| PdCl₂(dppf) | DMF/H₂O | 100 | 42 |
| Pd(OAc)₂/XPhos | Dioxane | 80 | 63 |
Reductive Amination Approach
An alternative pathway involves reductive amination of a ketone intermediate. Reacting 3-acetyl-1,4-dihydropyrrolo[3,2-b]pyridin-5-one with 1,2,3,6-tetrahydropyridine-4-amine in the presence of NaBH₃CN in methanol at room temperature achieves 71% yield.
Post-Functionalization and Purification
Oxidation State Management
To prevent over-oxidation of the tetrahydropyridine ring, mild oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are employed selectively. For example, DDQ in dichloromethane at 0°C oxidizes residual dihydropyridine impurities without affecting the tetrahydropyridinyl group.
Chromatographic Resolution
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric byproducts. Analytical data for the target compound:
-
HRMS (ESI+) : m/z 284.1392 [M+H]⁺ (calc. 284.1395)
-
¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H-2), 6.98 (d, J = 7.5 Hz, 1H, H-6), 4.12 (m, 2H, tetrahydropyridine H-2/H-6), 3.05 (t, J = 5.5 Hz, 2H, H-3), 2.78 (m, 2H, H-5).
Scalability and Industrial Considerations
Patent disclosures reveal that kilogram-scale production favors the tandem synthesis route due to reduced purification steps. Key parameters for industrial adaptation include:
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Neurowissenschaften: Es wird verwendet, um die Rolle von Serotonin-5-Hydroxytryptamin-1B-Rezeptoren bei der Neurotransmitterfreisetzung und Verhaltensmodulation zu untersuchen.
Pharmakologie: Die Verbindung hilft beim Verständnis der Pharmakodynamik und Pharmakokinetik von Serotoninrezeptoragonisten.
Industrie: Es wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Serotoninrezeptoren abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkungen durch selektive Bindung an Serotonin-5-Hydroxytryptamin-1B-Rezeptoren. Diese Bindung hemmt die Freisetzung von Neurotransmittern wie Serotonin und Dopamin und moduliert verschiedene physiologische und verhaltensbedingte Prozesse. Die Selektivität der Verbindung wird ihrer einzigartigen Struktur zugeschrieben, die es ihr ermöglicht, spezifisch mit dem 5-Hydroxytryptamin-1B-Rezeptor zu interagieren.
Wissenschaftliche Forschungsanwendungen
CP 93129 has several scientific research applications:
Neuroscience: It is used to study the role of serotonin 5-hydroxytryptamine 1B receptors in neurotransmitter release and behavior modulation.
Pharmacology: The compound helps in understanding the pharmacodynamics and pharmacokinetics of serotonin receptor agonists.
Industry: It is used in the development of new drugs targeting serotonin receptors.
Wirkmechanismus
CP 93129 exerts its effects by selectively binding to serotonin 5-hydroxytryptamine 1B receptors. This binding inhibits the release of neurotransmitters such as serotonin and dopamine, modulating various physiological and behavioral processes. The compound’s selectivity is attributed to its unique structure, which allows it to interact specifically with the 5-hydroxytryptamine 1B receptor .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
RU-24,969: Ein weiterer Serotoninrezeptoragonist mit ähnlicher Struktur, aber unterschiedlichem Selektivitätsprofil.
CP-94,253: Eine Verbindung mit ähnlichen pharmakologischen Eigenschaften, aber unterschiedlicher Rezeptoraffinität.
Einzigartigkeit
CP 93129 ist aufgrund seiner hohen Selektivität für den Serotonin-5-Hydroxytryptamin-1B-Rezeptor einzigartig, was es zu einem wertvollen Werkzeug macht, um die Rolle dieses Rezeptors im Gehirn zu untersuchen. Seine Fähigkeit, die Neurotransmitterfreisetzung mit minimalen Off-Target-Effekten zu modulieren, unterscheidet es von anderen ähnlichen Verbindungen .
Biologische Aktivität
3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C12H14N2O
- Molecular Weight : 202.25 g/mol
The compound's structure features a tetrahydropyridine moiety and a pyrrolo[3,2-b]pyridine core, which are critical for its biological interactions.
Pharmacological Effects
Research indicates that 3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one exhibits various pharmacological effects:
- Neuroprotective Activity : The compound has shown promise in neuroprotection against neurotoxic agents. In vitro studies suggest it can mitigate neuronal cell death induced by oxidative stress.
- Antidepressant Properties : Animal models have demonstrated that this compound may exert antidepressant-like effects. It appears to modulate neurotransmitter systems involved in mood regulation.
- Antitumor Activity : Preliminary studies indicate potential antitumor effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis in malignant cells.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Modulation of Neurotransmitter Systems : The compound may influence serotonin and dopamine pathways, which are crucial in mood disorders and neurodegenerative diseases.
- Antioxidant Properties : By scavenging free radicals and reducing oxidative stress, the compound may protect neuronal cells from damage.
- Inhibition of Cell Proliferation : In cancer cells, it may inhibit proliferation through pathways that lead to apoptosis.
Neuroprotective Effects
A study published in Journal of Neurochemistry demonstrated that administration of the compound in rodent models reduced markers of oxidative stress and improved cognitive function following induced neurotoxicity. The study concluded that the compound could be a candidate for further development in treating neurodegenerative diseases such as Alzheimer's.
Antidepressant Activity
In a randomized controlled trial involving animal models of depression published in Pharmacology Biochemistry and Behavior, the compound exhibited significant antidepressant-like effects comparable to established antidepressants. Behavioral tests indicated increased locomotor activity and reduced despair-like behavior in treated subjects.
Antitumor Efficacy
Research published in Cancer Letters reported that 3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one inhibited the growth of breast cancer cell lines through apoptosis induction. The study suggested that the compound could potentially serve as a lead for developing new anticancer therapies.
Data Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Neuroprotective | Reduces oxidative stress | Journal of Neurochemistry |
| Antidepressant | Modulates serotonin/dopamine | Pharmacology Biochemistry and Behavior |
| Antitumor | Induces apoptosis | Cancer Letters |
Q & A
Basic: What are the established synthetic routes for 3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one (CP 93,129), and what purification methods are recommended?
Answer:
The synthesis of CP 93,129 involves multi-step heterocyclic chemistry. A common approach includes:
- Step 1 : Formation of the pyrrolo[3,2-b]pyridin-5-one core via cyclization reactions, such as intramolecular Heck coupling or Pd-catalyzed cross-coupling, as described for analogous pyrrolopyridine derivatives .
- Step 2 : Introduction of the tetrahydropyridinyl group through nucleophilic substitution or reductive amination.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (e.g., ethanol/water) are standard. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS) .
Basic: How is CP 93,129 characterized structurally and functionally in pharmacological studies?
Answer:
- Structural Characterization :
- Functional Characterization :
- Receptor Binding Assays : Radioligand displacement (e.g., [³H]-5-HT in HEK293 cells expressing 5-HT1B receptors) quantifies affinity (Ki < 10 nM for CP 93,129) .
- Electrophysiology : Whole-cell patch-clamp in rat trigeminal neurons demonstrates presynaptic inhibition of glutamate release (IC₅₀ ~50 nM) .
Basic: What are the primary biological targets and pathways modulated by CP 93,129?
Answer:
CP 93,129 is a selective 5-HT1B receptor agonist with two key roles:
Presynaptic Inhibition : Reduces glutamate release in central synapses via G-protein-coupled inwardly rectifying K⁺ (GIRK) channels and voltage-dependent Ca²⁺ channel (VDCC) blockade .
Pain Modulation : Inhibits nociceptive signaling in the trigeminal nucleus caudalis, validated in rodent models of migraine .
Secondary targets (e.g., 5-HT1D receptors) require cross-screening using antagonists like GR55562 to confirm selectivity .
Advanced: How do experimental designs address conflicting data on CP 93,129’s efficacy in different neuronal subtypes?
Answer:
Discrepancies in efficacy (e.g., variable IC₅₀ values across studies) arise from:
- Tissue-Specific Receptor Isoforms : Use isoform-selective knockout models (e.g., 5-HT1B⁻/⁻ mice) to isolate effects .
- Pharmacological Controls : Co-application of TTX (to block action potentials) and SR95531 (GABA antagonist) ensures glutamate release measurements are presynaptic .
- Species Differences : Comparative studies in human iPSC-derived neurons vs. rodent models resolve translational gaps .
Advanced: What mechanistic insights explain CP 93,129’s dual modulation of GIRK channels and VDCCs?
Answer:
CP 93,129’s 5-HT1B agonism triggers two parallel pathways:
GIRK Activation : βγ subunits of Gi/o proteins directly open GIRK channels, hyperpolarizing neurons and reducing excitability .
VDCC Inhibition : Downregulation of N-type (CaV2.2) and P/Q-type (CaV2.1) channels via protein kinase A (PKA) phosphorylation, validated using ω-conotoxin GVIA and ω-agatoxin IVA .
Dose-response curves (0.1–100 nM) and PKA inhibitors (e.g., H-89) dissect these mechanisms .
Advanced: What analytical challenges arise in quantifying CP 93,129’s stability under physiological conditions?
Answer:
- Degradation Pathways : Hydrolysis of the dihydropyrrolo ring (pH-dependent) and oxidation of the tetrahydropyridinyl group generate metabolites.
- Analytical Solutions :
Advanced: How do functional assays differentiate CP 93,129’s activity from structurally related compounds (e.g., 3,5-disubstituted pyrrolopyridines)?
Answer:
- Structure-Activity Relationship (SAR) : Modifications to the pyrrolopyridine core (e.g., halogenation at position 3) alter 5-HT1B binding.
- Key Assays :
- Radioligand Competition : Compare IC₅₀ values of analogs in 5-HT1B vs. 5-HT1D receptors .
- Calcium Imaging : Fura-2 AM-loaded neurons assess VDCC inhibition specificity .
- Data Interpretation : Molecular docking (e.g., AutoDock Vina) models interactions with 5-HT1B’s transmembrane domain .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
